3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
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Overview
Description
3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a chemical compound that has been widely used in scientific research due to its potential applications in the field of medicine. This compound is also known as FTY720 or fingolimod and has been studied for its potential use in the treatment of various diseases such as multiple sclerosis, cancer, and inflammatory disorders.
Mechanism of Action
The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate receptors. FTY720 is phosphorylated in vivo to form FTY720-phosphate, which binds to sphingosine-1-phosphate receptors on lymphocytes and prevents their egress from lymphoid tissues. This results in the sequestration of lymphocytes in lymphoid tissues, which reduces their migration to sites of inflammation and autoimmune damage.
Biochemical and Physiological Effects:
FTY720 has several biochemical and physiological effects on the body. FTY720 has been shown to reduce the number of circulating lymphocytes, which can help to reduce inflammation and autoimmune damage. FTY720 has also been shown to reduce the production of pro-inflammatory cytokines, which can further reduce inflammation.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for use in lab experiments. FTY720 is a potent immunosuppressive agent that can be used to study the immune system and its role in various diseases. FTY720 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, FTY720 has some limitations for use in lab experiments. FTY720 is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, FTY720 can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of FTY720. One potential direction is the development of new derivatives of FTY720 that have improved efficacy and reduced toxicity. Another potential direction is the study of FTY720 in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of FTY720 are still not fully understood, and further research is needed to elucidate these mechanisms.
Synthesis Methods
The synthesis of FTY720 involves several steps that require the use of various reagents and solvents. The first step involves the reaction of 3-fluorophenylsulfonamide with 4-(thiazol-2-yloxy)benzylamine in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-bromopropanoic acid to form the final product, FTY720.
Scientific Research Applications
FTY720 has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of FTY720 is in the treatment of multiple sclerosis. Studies have shown that FTY720 can reduce the frequency of relapses and slow the progression of disability in patients with multiple sclerosis. FTY720 has also been studied for its potential use in the treatment of cancer and inflammatory disorders.
properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c20-15-2-1-3-17(12-15)29(25,26)23-9-8-18(24)22-13-14-4-6-16(7-5-14)27-19-21-10-11-28-19/h1-7,10-12,23H,8-9,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWLVBGFPWRTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide |
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